Product packaging for 6-(2-Aminoethyl)-1,4-dioxepan-6-ol(Cat. No.:)

6-(2-Aminoethyl)-1,4-dioxepan-6-ol

Cat. No.: B13182263
M. Wt: 161.20 g/mol
InChI Key: RBLOIBGQDUAOPK-UHFFFAOYSA-N
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Description

6-(2-Aminoethyl)-1,4-dioxepan-6-ol (CAS 1849322-20-8) is a chemical compound with the molecular formula C 7 H 15 NO 3 and a molecular weight of 161.20 g/mol . Its structure features a 1,4-dioxepane ring core substituted with a 2-aminoethyl group and a hydroxyl group at the 6-position . Compounds with similar structural motifs, particularly those integrating an amine-functionalized chain with an oxygen-containing ring, are of significant interest in medicinal chemistry research. Specifically, related amino-substituted oxygen heterocycles have been investigated in patented technologies for their potential role in preventing drug-induced cellular toxicity . This research area explores the use of such compounds to mitigate the nephrotoxic and ototoxic side effects associated with powerful therapeutic agents like the aminoglycoside antibiotic gentamicin and the chemotherapeutic drug cisplatin . The presence of both hydrogen bond donor and acceptor sites in its structure makes it a potential building block for chemical synthesis and pharmaceutical development. This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H15NO3 B13182263 6-(2-Aminoethyl)-1,4-dioxepan-6-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H15NO3

Molecular Weight

161.20 g/mol

IUPAC Name

6-(2-aminoethyl)-1,4-dioxepan-6-ol

InChI

InChI=1S/C7H15NO3/c8-2-1-7(9)5-10-3-4-11-6-7/h9H,1-6,8H2

InChI Key

RBLOIBGQDUAOPK-UHFFFAOYSA-N

Canonical SMILES

C1COCC(CO1)(CCN)O

Origin of Product

United States

Chemical Reactivity and Transformation Studies

Exploration of Ring-Opening Reactions of the 1,4-Dioxepane Core

The 1,4-dioxepane ring is a cyclic ether, and like other ethers, it is generally stable under neutral and basic conditions. However, under acidic conditions, the ether oxygens can be protonated, rendering them susceptible to nucleophilic attack and subsequent ring-opening.

Acid-catalyzed ring-opening of unsymmetrical ethers and epoxides often proceeds with a significant degree of SN1 character. In this scenario, the nucleophile preferentially attacks the carbon atom that can best stabilize a positive charge. For 6-(2-Aminoethyl)-1,4-dioxepan-6-ol, protonation of one of the ether oxygens would be the initial step. Cleavage of a C-O bond would then lead to a carbocationic intermediate. The stability of this intermediate would dictate the regioselectivity of the reaction. Attack at the carbon bearing the aminoethyl and hydroxyl groups (C6) would be sterically hindered but could be influenced by the electronic effects of the substituents.

The substituents on the 1,4-dioxepane ring play a crucial role in its stability and reactivity. The aminoethyl group is an electron-donating group, which increases the electron density on the nearby ether oxygen, potentially making it more basic and more readily protonated. Conversely, the tertiary hydroxyl group, while also generally considered electron-donating, introduces steric bulk that can influence the preferred conformation of the seven-membered ring and affect the accessibility of the ether oxygens to incoming reagents. Both inductive and resonance effects of these substituents will modulate the electron distribution within the ring, thereby influencing the kinetics and thermodynamics of ring-opening reactions. lasalle.edu Electron-donating groups can stabilize adjacent carbocation intermediates, which would influence the regioselectivity of an acid-catalyzed ring-opening. quora.com

Reactivity of the Amino Alcohol Group

The side chain of this compound contains a primary amine and a tertiary alcohol, two functional groups with well-established reactivity.

The primary amino group is a versatile nucleophile and can undergo a variety of transformations.

Acylation: Primary amines readily react with acylating agents such as acyl chlorides and acid anhydrides to form stable secondary amides. jove.comchemrevise.orgchemrevise.orgyoutube.comsimply.science This reaction is typically rapid and proceeds under mild conditions. chemrevise.orgchemrevise.org

Alkylation: The nitrogen atom of the primary amine can be alkylated by reaction with alkyl halides. wikipedia.orgfishersci.co.uk However, this reaction is often difficult to control and can lead to a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium (B1175870) salts, due to the increasing nucleophilicity of the alkylated products. wikipedia.orgjove.comlibretexts.org Using a large excess of the amine can favor monoalkylation.

Derivatization: For analytical purposes, primary amines can be derivatized to introduce chromophoric or fluorophoric tags. Common derivatizing reagents include o-phthalaldehyde (OPA), 9-fluorenylmethyl chloroformate (FMOC), and naphthalene-2,3-dicarboxaldehyde (NDA), which react with primary amines to form highly detectable products. nih.govresearchgate.netthermofisher.comacs.org

Table 1: Potential Amine Functionalization Reactions
Reaction TypeReagent ClassExample ReagentExpected Product
AcylationAcyl HalideAcetyl chlorideN-(2-(6-hydroxy-1,4-dioxepan-6-yl)ethyl)acetamide
AcylationAcid AnhydrideAcetic anhydrideN-(2-(6-hydroxy-1,4-dioxepan-6-yl)ethyl)acetamide
AlkylationAlkyl HalideMethyl iodideMixture of N-methyl, N,N-dimethyl, and quaternary ammonium products
DerivatizationFluorogenic Reagento-Phthalaldehyde (OPA)Fluorescent isoindole derivative

The tertiary hydroxyl group is generally less reactive than primary or secondary alcohols due to steric hindrance.

Etherification: Direct etherification of tertiary alcohols is challenging. Acid-catalyzed dehydration often leads to elimination products (alkenes) rather than ethers. youtube.commasterorganicchemistry.com The Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide, is not suitable for tertiary alcohols as the strongly basic conditions favor elimination. rsc.org Synthesis of tertiary ethers may be possible via SN1 reactions with tertiary alkyl halides or through methods like alkoxymercuration-demercuration of alkenes. masterorganicchemistry.com

Esterification: The Fischer esterification, which involves reacting an alcohol with a carboxylic acid under acidic catalysis, is notoriously slow and inefficient for tertiary alcohols due to steric hindrance and the propensity for elimination. jove.comyoutube.commasterorganicchemistry.comcommonorganicchemistry.com A more effective method for esterifying a tertiary alcohol is to use a more reactive carboxylic acid derivative, such as an acyl chloride or an acid anhydride, often in the presence of a non-nucleophilic base like pyridine. chemguide.co.ukgoogle.com

Table 2: Potential Hydroxyl Functionalization Reactions
Reaction TypeReagent ClassExample ReagentExpected Product
EsterificationAcyl HalideAcetyl chloride (with pyridine)2-(2-aminoethyl)-1,4-dioxepan-2-yl acetate
EsterificationAcid AnhydrideAcetic anhydride (with pyridine)2-(2-aminoethyl)-1,4-dioxepan-2-yl acetate

Oxidative and Reductive Transformations

The response of this compound to oxidizing and reducing agents will depend on which functional group is targeted.

Oxidation: The tertiary alcohol is resistant to oxidation under typical conditions (e.g., using chromate-based reagents) because it lacks a hydrogen atom on the carbon bearing the hydroxyl group. studymind.co.ukbyjus.comlibretexts.orgchemistryviews.orgchemguide.co.uk Cleavage of a carbon-carbon bond would be required for oxidation to occur. The primary amine, however, can be oxidized by various reagents. Mild oxidation can lead to imines or nitriles, while stronger oxidizing agents can produce nitroso or nitro compounds. britannica.comacs.orgresearchgate.netnih.gov Flavoproteins can also catalyze the oxidation of primary amines. nih.gov

Reduction: The functional groups present in the molecule (tertiary alcohol, primary amine, and ether linkages) are generally stable to common reducing conditions, such as catalytic hydrogenation or treatment with sodium borohydride. If the primary amine is first converted to an amide via acylation, the amide can then be reduced to a secondary amine using a powerful reducing agent like lithium aluminum hydride (LiAlH4). libretexts.orgchemistrysteps.comyoutube.comjove.comlibretexts.org

Transition Metal-Catalyzed Reactions

There is no specific information available in the scientific literature concerning transition metal-catalyzed reactions involving this compound. Generally, molecules containing both amino and hydroxyl groups can participate in a variety of catalytic transformations. For instance, the primary amine could be a substrate for N-alkylation, N-arylation, or acylation reactions, often catalyzed by palladium, copper, or rhodium complexes. The tertiary alcohol could potentially undergo oxidation or be involved in etherification or esterification reactions, although the steric hindrance at the quaternary carbon might limit its reactivity.

Without experimental data for this compound, any discussion of its behavior in the presence of transition metal catalysts would be purely speculative and fall outside the scope of this fact-based article.

Chemo- and Regioselectivity in Complex Transformations

Similarly, a detailed analysis of the chemo- and regioselectivity of this compound in complex transformations is not possible due to the lack of published research. The presence of two distinct functional groups, the primary amine and the tertiary alcohol, presents an interesting case for selectivity. In principle, the more nucleophilic primary amine would be expected to react preferentially over the more sterically hindered and less nucleophilic tertiary alcohol in many reactions.

However, the specific outcomes of such reactions would be highly dependent on the reagents, catalysts, and reaction conditions employed. Factors such as the choice of solvent, temperature, and the nature of the electrophile could all influence whether a reaction proceeds at the nitrogen or the oxygen atom, or potentially at both sites. Without empirical data, any predictions regarding the chemo- and regioselective behavior of this specific molecule would be unfounded.

Structural Elucidation and Advanced Spectroscopic Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. For 6-(2-Aminoethyl)-1,4-dioxepan-6-ol, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques would be essential to assign the proton (¹H) and carbon-¹³ (¹³C) signals and to understand the connectivity and spatial relationships of the atoms.

Advanced 1D and 2D NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY)

While specific experimental spectra for this compound are not publicly available, a predicted ¹H and ¹³C NMR analysis can be inferred based on established chemical shift values and coupling constants for similar structural motifs.

Predicted ¹H NMR Data: The proton NMR spectrum would be expected to show distinct signals for the protons of the 1,4-dioxepane ring, the aminoethyl side chain, and the hydroxyl group. The protons on the seven-membered ring would likely exhibit complex splitting patterns due to their diastereotopic nature and coupling with neighboring protons. The ethyl group protons would present as two multiplets, and the amine and hydroxyl protons would likely appear as broad singlets, the positions of which would be dependent on solvent and concentration.

Predicted ¹³C NMR Data: The ¹³C NMR spectrum would be anticipated to show seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts would be indicative of the electronic environment of each carbon. For instance, the carbons bonded to oxygen in the dioxepane ring would appear at lower field (higher ppm) compared to the other aliphatic carbons.

Interactive Data Table: Predicted NMR Chemical Shifts for this compound

Atom Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C6-OH broad s -
C6 - ~70-75
-CH₂-NH₂ m ~40-45
-CH₂-NH₂ m ~35-40
Ring CH₂ (adjacent to O) m ~65-70
Ring CH₂ (adjacent to O) m ~65-70
Ring CH₂ m ~30-35

Note: 'm' denotes multiplet, 'broad s' denotes broad singlet. These are estimated values and would require experimental verification.

2D NMR techniques would be crucial for unambiguous assignments.

COSY (Correlation Spectroscopy): Would reveal the ¹H-¹H coupling correlations, helping to trace the connectivity of the proton network within the dioxepane ring and the aminoethyl side chain.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with its directly attached carbon atom.

NOESY (Nuclear Overhauser Effect Spectroscopy): Would provide information about the spatial proximity of protons, which is critical for determining the stereochemistry and preferred conformation of the molecule.

Dynamic NMR Spectroscopy for Conformational Dynamics

The 1,4-dioxepane ring is a flexible seven-membered ring system that can exist in multiple conformations, such as chair, boat, and twist-boat forms. The energy barriers between these conformations are often low enough to allow for interconversion at room temperature.

Dynamic NMR spectroscopy would be a powerful technique to study these conformational dynamics. By recording NMR spectra at different temperatures, it would be possible to observe changes in the line shapes of the signals. At high temperatures, where the conformational interconversion is fast on the NMR timescale, averaged signals would be observed. As the temperature is lowered, the interconversion rate slows down, and the signals corresponding to individual conformers may broaden and eventually resolve into separate sets of peaks at the coalescence temperature and below. This allows for the determination of the energy barriers of the conformational exchange processes. For this compound, the bulky aminoethyl and hydroxyl groups at the C6 position would significantly influence the conformational equilibrium, likely favoring a conformation that minimizes steric interactions.

Mass Spectrometry (MS) for Molecular Structure Confirmation

Mass spectrometry is a key analytical technique used to determine the molecular weight and elemental composition of a compound and to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be employed to accurately determine the molecular weight of this compound. With a chemical formula of C₇H₁₅NO₃, the expected exact mass can be calculated. An experimental HRMS measurement that matches this calculated value to within a few parts per million (ppm) would provide strong evidence for the elemental composition of the molecule.

Fragmentation Pattern Analysis

In addition to the molecular ion peak, the mass spectrum of this compound would exhibit a series of fragment ions resulting from the cleavage of specific bonds within the molecule. The fragmentation pattern is often predictable and can be used to confirm the structure. Expected fragmentation pathways would include:

Loss of the aminoethyl side chain.

Cleavage of the 1,4-dioxepane ring.

Loss of a water molecule from the hydroxyl group.

Analysis of these fragments would provide corroborating evidence for the proposed structure.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique would provide precise information on bond lengths, bond angles, and the conformation of the this compound molecule in a crystal lattice.

To date, no public crystal structure data for this compound has been reported. If a suitable single crystal of the compound could be grown, X-ray diffraction analysis would reveal:

The exact conformation of the 1,4-dioxepane ring in the solid state.

The precise bond lengths and angles of all atoms in the molecule.

The intramolecular and intermolecular hydrogen bonding interactions involving the amine and hydroxyl groups, which would play a crucial role in the packing of the molecules in the crystal.

This information would provide an unambiguous confirmation of the molecular structure and offer valuable insights into the non-covalent interactions that govern its solid-state properties.

Crystal Packing and Intermolecular Interactions

In the absence of experimental crystallographic data for this compound, its solid-state arrangement can be predicted based on the strong hydrogen bonding capabilities of its functional groups. The hydroxyl group and the primary amine group are both excellent hydrogen bond donors, while the oxygen atoms of the hydroxyl group, the amine group, and the ether linkages in the dioxepane ring act as hydrogen bond acceptors.

It is anticipated that the crystal lattice would be dominated by a complex network of intermolecular hydrogen bonds. These interactions would likely involve:

O-H···N hydrogen bonds: between the hydroxyl group of one molecule and the amino group of another.

N-H···O hydrogen bonds: between the amino group of one molecule and the hydroxyl oxygen or ether oxygen of a neighboring molecule.

O-H···O hydrogen bonds: between the hydroxyl group of one molecule and the ether oxygen of another.

These extensive hydrogen bonding networks would lead to a highly ordered and stable crystal structure, likely resulting in a relatively high melting point for a molecule of its size. The specific packing motif would aim to maximize these favorable interactions, leading to the formation of sheets or a three-dimensional framework.

Absolute Configuration Determination

The carbon atom at the 6-position of the 1,4-dioxepane ring in this compound is a stereocenter, as it is bonded to four different substituents: the hydroxyl group, the aminoethyl group, and two different carbon atoms of the ring. This means the compound can exist as a pair of enantiomers, (R)-6-(2-Aminoethyl)-1,4-dioxepan-6-ol and (S)-6-(2-Aminoethyl)-1,4-dioxepan-6-ol.

The absolute configuration of a chiral molecule can be unequivocally determined using single-crystal X-ray diffraction analysis of a suitable crystalline sample, particularly if a heavy atom is present or by using anomalous dispersion effects. In the absence of crystals suitable for X-ray analysis, the absolute configuration can be assigned through chemical correlation with a known chiral standard or by using chiroptical techniques such as circular dichroism (CD) spectroscopy in conjunction with quantum chemical calculations. Another common method involves the derivatization of the chiral compound with a chiral resolving agent to form diastereomers, which can then be separated and their configurations determined by techniques like NMR spectroscopy. The Cahn-Ingold-Prelog (CIP) priority rules would be used to assign the (R) or (S) descriptor to each enantiomer based on the atomic numbers of the atoms directly attached to the stereocenter.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques for identifying the functional groups present in a molecule by probing their characteristic vibrational modes. The expected vibrational frequencies for this compound can be predicted based on the analysis of its constituent functional groups.

The key functional groups in this molecule are the hydroxyl group (-OH), the primary amine group (-NH2), the C-O ether linkages, and the aliphatic C-H and C-C bonds. The table below summarizes the expected characteristic vibrational frequencies.

Functional GroupVibrational ModeExpected Wavenumber Range (cm⁻¹) (IR)Expected Wavenumber Range (cm⁻¹) (Raman)
O-H (Alcohol) Stretching (H-bonded)3500 - 3200 (broad)3500 - 3200 (weak)
In-plane bending1440 - 1395Weak
N-H (Primary Amine) Symmetric Stretching~3330Moderately strong
Asymmetric Stretching~3400Moderately strong
Scissoring (bending)1650 - 1580Weak
Wagging900 - 650 (broad)Very weak
C-H (Aliphatic) Stretching3000 - 2850Strong
Bending (CH₂)1485 - 1445Moderate
C-O (Ether & Alcohol) Stretching1260 - 1000 (strong)Weak
C-N (Aliphatic Amine) Stretching1250 - 1020Weak
C-C StretchingNot very characteristicModerate

The IR spectrum is expected to be dominated by a broad and intense absorption band in the 3500-3200 cm⁻¹ region, characteristic of the hydrogen-bonded O-H stretching vibration, which would likely overlap with the N-H stretching vibrations. The N-H bending (scissoring) vibration should appear in the 1650-1580 cm⁻¹ region. Strong bands corresponding to the C-O stretching of the ether and alcohol groups would be prominent in the fingerprint region (1260-1000 cm⁻¹).

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations offer a microscopic view of the molecule's electronic landscape, which is fundamental to understanding its chemical behavior.

Electronic structure analysis through methods like Density Functional Theory (DFT) can elucidate the distribution of electrons within the molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in this analysis. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and stability. A smaller gap suggests higher reactivity.

The charge distribution in 6-(2-Aminoethyl)-1,4-dioxepan-6-ol would likely show a higher electron density around the oxygen and nitrogen atoms due to their high electronegativity. The hydroxyl and aminoethyl substituents would significantly influence this distribution.

Table 1: Hypothetical Quantum Chemical Parameters for this compound

ParameterHypothetical ValueSignificance
HOMO Energy-6.5 eVEnergy of the outermost electron orbital; relates to electron-donating ability.
LUMO Energy1.2 eVEnergy of the lowest empty electron orbital; relates to electron-accepting ability.
HOMO-LUMO Gap7.7 eVIndicates chemical reactivity and stability.
Dipole Moment3.2 DMeasures the overall polarity of the molecule.

Note: The values in this table are illustrative and representative of what would be expected from quantum chemical calculations.

Fukui functions are a component of DFT that help predict the most likely sites for nucleophilic and electrophilic attack. For this compound, the nitrogen atom of the amino group and the oxygen atom of the hydroxyl group would be predicted as likely sites for electrophilic attack due to their higher electron density and negative charge. Conversely, the carbon atoms bonded to these electronegative atoms would be more susceptible to nucleophilic attack.

Conformational Analysis of the Seven-Membered Ring System

The 1,4-dioxepane ring is a flexible seven-membered ring that can adopt several conformations. researchgate.net The presence of substituents plays a crucial role in determining the most stable conformation. documentsdelivered.comacs.org

The conformational landscape of the 1,4-dioxepane ring is characterized by several energy minima, with the most common being the twist-chair (TC) and boat (B) conformations. acs.orgcdnsciencepub.com The twist-chair conformation is generally considered to be the most stable due to its lower torsional and steric strain. cdnsciencepub.com The boat family of conformations, including the twist-boat, are typically higher in energy. cdnsciencepub.com

The different conformations of the 1,4-dioxepane ring can interconvert. These interconversions involve passing through higher-energy transition states. For instance, the transition from a twist-chair to a boat conformation would require surmounting a specific energy barrier. The heights of these barriers determine the rate of interconversion. Computational studies on similar ring systems, such as 1,4-dithiane, have shown that these energy barriers can be calculated, providing a deeper understanding of the molecule's dynamic behavior. nih.gov The interconversion pathways for this compound would be complex due to the flexibility of the seven-membered ring and the presence of the substituents.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal detailed information about the conformational dynamics, solvation, and intermolecular interactions of "this compound".

The seven-membered 1,4-dioxepane ring of "this compound" is conformationally flexible. Theoretical conformational analysis of the parent 1,4-dioxepane ring using molecular mechanics (MM2) has been performed, and similar seven-membered rings have been studied computationally. acs.org These studies suggest a complex potential energy surface with several low-energy conformations, including various chair and boat forms.

For "this compound," the presence of the aminoethyl and hydroxyl substituents at the C6 position introduces additional degrees of freedom and potential for intramolecular interactions. MD simulations in an explicit solvent, such as water, would be essential to understand the dynamic equilibrium between these conformers. The simulations would likely show the 1,4-dioxepane ring undergoing frequent transitions between different chair and twist-chair conformations. The orientation of the aminoethyl and hydroxyl groups would also fluctuate, influenced by their interactions with the solvent and the cyclic ether backbone. The amino group, in particular, can form intramolecular hydrogen bonds with the ether oxygens or the hydroxyl group, which would influence the stability of certain conformations.

The solvation of "this compound" is a critical factor in its behavior in solution. The molecule possesses both hydrogen bond donor (amino and hydroxyl groups) and acceptor (ether oxygens, amino nitrogen, and hydroxyl oxygen) sites, suggesting strong interactions with protic solvents like water or alcohols.

Spectroscopic Property Prediction (e.g., NMR Chemical Shifts, IR Frequencies)

Computational methods are widely used to predict spectroscopic properties, which can aid in the structural elucidation of new compounds.

NMR Chemical Shifts: Predicting ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry. researchgate.net Density Functional Theory (DFT) is a popular method for such predictions. idc-online.com The process typically involves:

Performing a conformational search to identify the low-energy conformers of "this compound".

Optimizing the geometry of each significant conformer.

Calculating the NMR shielding tensors for each conformer.

Averaging the chemical shifts based on the Boltzmann population of the conformers.

For "this compound," the predicted chemical shifts would be sensitive to the ring conformation and the orientation of the substituents. The protons on the 1,4-dioxepane ring would likely appear in a complex region of the ¹H NMR spectrum due to the ring's flexibility. The chemical shifts of the protons and carbons adjacent to the nitrogen and oxygen atoms would be significantly influenced by hydrogen bonding and solvent effects. While DFT calculations can provide good estimates, the accuracy can be affected by the choice of functional and basis set, as well as the treatment of solvent effects. nih.gov

Table 1: Hypothetical Predicted ¹³C and ¹H NMR Chemical Shifts for this compound

Atom PositionPredicted ¹³C Shift (ppm)Predicted ¹H Shift (ppm)
C2/C3 (ring)65-753.6-3.9
C5/C7 (ring)70-803.7-4.0
C6 (ring)70-80 (quat. C)-
C-alpha (ethyl)40-502.8-3.2
C-beta (ethyl)30-402.9-3.3

Note: These are hypothetical values based on typical shifts for similar functional groups and are presented for illustrative purposes.

IR Frequencies: Infrared (IR) spectroscopy is sensitive to the vibrational modes of a molecule. Computational methods can predict the IR spectrum by calculating the harmonic vibrational frequencies. These calculated frequencies are often scaled to correct for anharmonicity and other approximations in the computational method.

For "this compound," the predicted IR spectrum would show characteristic peaks for:

O-H stretching from the hydroxyl group (around 3300-3600 cm⁻¹).

N-H stretching from the primary amine (around 3300-3500 cm⁻¹).

C-H stretching from the alkyl chains (around 2850-3000 cm⁻¹).

N-H bending from the amine (around 1590-1650 cm⁻¹).

C-O stretching from the ether and alcohol functionalities (in the fingerprint region, 1000-1300 cm⁻¹). docbrown.inforesearchgate.net

The positions and shapes of the O-H and N-H stretching bands would be particularly sensitive to hydrogen bonding, both intramolecular and with the solvent. researchgate.net

Table 2: Predicted Characteristic IR Frequencies for this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)
O-H Stretch3300-3600
N-H Stretch3300-3500
C-H Stretch2850-3000
N-H Bend1590-1650
C-O Stretch1000-1300

Note: These are generalized frequency ranges for the expected functional groups.

Reaction Mechanism Modeling and Transition State Analysis

Computational chemistry is a valuable tool for investigating potential reaction mechanisms, allowing for the characterization of transition states and the calculation of activation energies. For "this compound," several types of reactions could be modeled.

One important class of reactions for cyclic ethers is ring-opening. youtube.comosti.govresearchgate.net This can occur under acidic or basic conditions. For instance, in the presence of a strong acid, one of the ether oxygens could be protonated, making the adjacent carbon atoms susceptible to nucleophilic attack. The amino group itself could act as an intramolecular nucleophile, leading to a ring-closing/ring-opening rearrangement. Computational modeling could elucidate the preferred site of protonation and the energy barriers associated with different ring-opening pathways.

Reactions involving the amino group, such as acylation or alkylation, could also be studied. Transition state analysis would reveal the geometry of the transition state and the activation energy for the reaction, providing insights into the reaction kinetics. For example, modeling the reaction of the amine with an acyl chloride would involve locating the transition state for the nucleophilic attack of the nitrogen on the carbonyl carbon. The presence of the nearby hydroxyl and ether functionalities could influence the reaction by participating in the transition state stabilization through hydrogen bonding.

Therefore, it is not possible to provide an article with detailed research findings, data tables, and specific protocols as requested in the prompt. The scientific community has not published specific methodologies for the analysis of "this compound" that would fulfill the requirements of the outlined sections.

To generate the requested article, access to proprietary research data or the publication of new scientific studies specifically focusing on the analytical chemistry of "this compound" would be necessary.

Analytical Method Development and Validation

Sample Preparation and Matrix Effects for Non-Biological Matrices

The accurate quantification of "6-(2-Aminoethyl)-1,4-dioxepan-6-ol" in non-biological matrices, such as environmental water and soil samples, is critically dependent on the efficacy of the sample preparation methodology. The primary objectives of sample preparation are to extract the analyte from the complex sample matrix, concentrate it to a level suitable for instrumental analysis, and remove interfering components that can lead to matrix effects. Due to the polar nature of "this compound," stemming from its amino and hydroxyl functional groups, specific extraction techniques are required to achieve satisfactory recovery and minimize analytical inaccuracies.

Sample Preparation Techniques

For aqueous samples, such as surface water and wastewater, Solid Phase Extraction (SPE) is a commonly employed technique for the extraction of polar organic molecules. researchgate.net Given the compound's characteristics, a mixed-mode cation-exchange and reversed-phase sorbent would be ideal. The cation-exchange functionality would retain the protonated amine group, while the reversed-phase mechanism would interact with the dioxepane ring. Alternatively, a tandem SPE approach, utilizing two different cartridges in series, such as an Oasis HLB followed by a C18 cartridge, could be effective for capturing a broad range of polarities. ukm.my

For solid matrices like soil, a preliminary extraction step is necessary to transfer the analyte into a liquid phase. A common approach involves solvent extraction with a polar solvent system. A mixture of methanol (B129727) and water, modified with a small percentage of ammonium (B1175870) hydroxide (B78521), has been shown to be effective for extracting amine compounds from soil matrices. nih.gov The ammonium hydroxide helps to maintain the amine in its neutral form, enhancing its solubility in the organic solvent. Following the initial extraction, the resulting liquid extract can be further cleaned up and concentrated using SPE.

Detailed Research Findings

While specific studies on "this compound" are not prevalent in existing literature, research on analogous polar pharmaceuticals and amine-containing compounds provides a strong basis for methodological development. For instance, studies on the extraction of polar drugs from wastewater have demonstrated that the choice of SPE sorbent and elution solvent is critical for achieving high recovery rates. nih.gov Similarly, the optimization of solvent composition in Liquid-Liquid Extraction (LLE) is crucial for the efficient extraction of amines from complex matrices. wpmucdn.comresearchgate.net

The following interactive table summarizes hypothetical recovery data for "this compound" based on established methods for similar analytes in different non-biological matrices.

MatrixExtraction MethodSorbent/Solvent SystemMean Recovery (%)Relative Standard Deviation (RSD) (%)
Surface WaterSPEOasis MCX924.5
WastewaterSPETandem Oasis HLB/C18856.8
SoilSolvent Extraction followed by SPEMethanol/Water/NH4OH & Oasis MCX788.2
GroundwaterSPEOasis HLB953.1

Matrix Effects

Matrix effects are a significant challenge in the analysis of trace contaminants in environmental samples, particularly when using sensitive techniques like Liquid Chromatography-Mass Spectrometry (LC-MS). nih.gov These effects arise from co-extracted endogenous materials that can either suppress or enhance the ionization of the target analyte in the mass spectrometer's source, leading to inaccurate quantification. nih.gov The complexity of the sample matrix directly correlates with the severity of the matrix effect. dphen1.com

For "this compound," the presence of humic acids in surface water and soil, or high concentrations of dissolved organic matter in wastewater, could lead to significant signal suppression. nih.gov Conversely, certain inorganic salts present in the matrix could potentially enhance the signal.

To assess and compensate for matrix effects, several strategies can be employed. The most common approach is the use of a matrix-matched calibration curve, where calibration standards are prepared in an extract of a blank matrix sample. Another effective method is the use of an isotopically labeled internal standard that co-elutes with the analyte and experiences similar matrix effects.

The interactive table below presents plausible matrix effect data for "this compound" in various non-biological matrices, expressed as the percentage of signal suppression or enhancement. A negative value indicates suppression, while a positive value indicates enhancement.

MatrixAnalytical TechniqueMatrix Effect (%)Compensation Strategy
Surface WaterLC-MS/MS-25Matrix-Matched Calibration
WastewaterLC-MS/MS-45Isotopically Labeled Internal Standard
Soil ExtractLC-MS/MS-30Standard Addition
GroundwaterLC-MS/MS-10Dilution of Extract

The absence of information suggests that this particular compound may be a novel chemical entity that has not been extensively studied or that research concerning its specific applications as outlined has not been published in accessible databases. Therefore, it is not possible to provide a detailed, evidence-based article on the "Chemical Applications and Potential Roles (Non-Biological/Non-Clinical)" of “this compound” at this time.

A table of the primary compound mentioned is provided below as requested.

Synthesis and Characterization of Derivatives and Analogues

Design Principles for Structural Analogues

The design of structural analogues of 6-(2-Aminoethyl)-1,4-dioxepan-6-ol is predicated on several key principles aimed at modulating its physicochemical and potential biological properties. These principles often draw from established strategies in drug design and materials science.

Isosteric and Bioisosteric Replacement: A fundamental approach involves the substitution of atoms or groups with others that have similar steric or electronic properties. For instance, the oxygen atoms in the 1,4-dioxepane ring could be replaced with sulfur to form 1,4-oxathiepane (B14698003) or 1,4-dithiepane analogues. This can influence the ring's conformation, polarity, and hydrogen bonding capacity.

Ring Modification: Altering the size of the seven-membered dioxepane ring to a six-membered dioxane or an eight-membered dioxocane can significantly impact the molecule's three-dimensional shape and flexibility. Such changes can affect how the molecule interacts with its environment.

Substitution on the Dioxepane Ring: Introducing substituents on the carbon backbone of the dioxepane ring can create chiral centers and influence the molecule's conformation and reactivity. For example, alkyl or aryl groups could be added to explore steric effects.

Side Chain Homologation and Variation: The aminoethyl side chain is a critical feature. Its length can be extended or shortened (e.g., aminomethyl, aminopropyl) to alter the distance between the amino group and the dioxepane ring. The primary amine can also be modified to secondary or tertiary amines, or even incorporated into a heterocyclic system like a piperidine (B6355638) ring. These modifications can drastically change the basicity and hydrogen bonding potential of the side chain.

These design principles are often guided by computational modeling and structure-activity relationship (SAR) studies of related compounds to predict the potential impact of structural changes.

Synthesis of Dioxepane Derivatives with Varied Substituents

The synthesis of substituted 1,4-dioxepane derivatives can be achieved through various synthetic routes, often involving cyclization reactions. While specific methods for this compound are not prominently documented, general strategies for related structures provide a blueprint.

One common approach is the Williamson ether synthesis, involving the reaction of a diol with a dihaloalkane under basic conditions. To create substituted derivatives, appropriately functionalized starting materials would be required. For instance, a substituted diol could be reacted with 2,2'-dichlorodiethyl ether.

An alternative and often more versatile method is the intramolecular cyclization of a suitable acyclic precursor. For example, a molecule containing two hydroxyl groups separated by an appropriate ether-containing spacer can undergo acid-catalyzed cyclization to form the 1,4-dioxepane ring.

A plausible synthetic approach to the core 6-hydroxy-1,4-dioxepane structure could start from a protected glycerol (B35011) derivative which is then reacted with a protected ethylene (B1197577) glycol derivative to form the acyclic ether precursor, followed by deprotection and intramolecular cyclization. The aminoethyl side chain could be introduced at a later stage, for example, by reacting a ketone precursor (1,4-dioxepan-6-one) with a suitable nitrogen-containing nucleophile.

The synthesis of various substituted dioxepane derivatives allows for a systematic study of how different groups on the ring affect the molecule's properties.

Interactive Table: Representative Dioxepane Derivatives

Derivative NameR1 SubstituentR2 SubstituentSynthetic Approach
6-Methyl-1,4-dioxepan-6-ol-CH3-OHGrignard reaction on 1,4-dioxepan-6-one
6-Phenyl-1,4-dioxepan-6-ol-C6H5-OHGrignard reaction on 1,4-dioxepan-6-one
1,4-Dioxepane-6-carboxylic acid=O, -OHOxidation of 6-hydroxymethyl-1,4-dioxepane
2-Methyl-1,4-dioxepane-CH3 (at C2)-HCyclization of a substituted diol

Modifications of the Aminoethyl Side Chain

The aminoethyl side chain represents a key functional component of the molecule, and its modification is a primary strategy for creating analogues. These modifications can influence the molecule's basicity, polarity, and hydrogen bonding capabilities.

N-Alkylation and N-Arylation: The primary amine can be converted to secondary or tertiary amines through reactions with alkyl halides or reductive amination. This alters the steric environment around the nitrogen atom and its basicity.

Acylation: Reaction with acyl chlorides or anhydrides can convert the amine to an amide. This modification removes the basic character of the nitrogen and introduces a planar amide bond, which can influence conformational preferences.

Conversion to Other Functional Groups: The amino group can be chemically transformed into other functionalities. For example, diazotization followed by substitution can introduce hydroxyl or halogen groups.

Chain Length Variation: As mentioned in the design principles, synthesizing analogues with aminomethyl or aminopropyl side chains would involve starting with different building blocks or employing chain extension strategies on a suitable intermediate.

The synthesis of these modified side chains often involves standard organic transformations applied to a precursor molecule where the dioxepane ring is already formed and protected if necessary.

Impact of Structural Variations on Chemical Reactivity and Conformation

Structural variations in derivatives of this compound have a profound impact on both their chemical reactivity and conformational preferences.

Chemical Reactivity:

The reactivity of the molecule is primarily associated with the functional groups present: the tertiary alcohol, the primary amine, and the ether linkages in the dioxepane ring.

The Tertiary Alcohol: The hydroxyl group can undergo reactions typical of alcohols, such as esterification, etherification, and oxidation (under harsh conditions). The steric hindrance around the tertiary center will influence the rates of these reactions.

The Amino Group: The primary amine is a nucleophilic and basic center. Its reactivity can be modulated by N-substitution. N-alkylation increases steric hindrance but may slightly increase basicity. N-acylation removes basicity and nucleophilicity.

The Dioxepane Ring: The ether linkages are generally stable but can be cleaved under strongly acidic conditions. The presence of substituents on the ring can influence the regioselectivity of ring-opening reactions.

Conformation:

The seven-membered 1,4-dioxepane ring is flexible and can adopt several low-energy conformations, most notably twist-chair and twist-boat forms. Theoretical studies on 1,4-dioxepane itself suggest a complex conformational landscape. The introduction of substituents can significantly alter the relative energies of these conformers.

Substituents on the Ring: Bulky substituents will preferentially occupy positions that minimize steric interactions, thereby locking the ring into a specific conformation. For example, a substituent at the C6 position, as in the parent molecule, will influence the equilibrium between different twist-chair and twist-boat forms.

Side Chain Conformation: The aminoethyl side chain also has conformational freedom around its C-C and C-N bonds. Intramolecular hydrogen bonding between the amino group and the hydroxyl group or the ether oxygens could play a significant role in stabilizing specific conformations. Modifications to the amino group (e.g., acylation) would disrupt these potential interactions.

Interactive Table: Predicted Impact of Structural Variations

Structural VariationEffect on ReactivityEffect on Conformation
N-acetylation of aminoethyl groupDecreased basicity and nucleophilicityAlters side chain conformation, disrupts potential intramolecular H-bonds
Replacement of ring O with SPotential for oxidation at sulfurAlters ring geometry and bond angles
Introduction of a C2-methyl groupMinimal effect on functional group reactivityCreates a chiral center, influences ring puckering
Shortening side chain to aminomethylIncreased basicity (pKa)Reduces distance between amine and ring, may favor different intramolecular interactions

Emerging Research Directions and Future Perspectives

Automation and High-Throughput Synthesis Approaches

The traditional, manual approach to chemical synthesis is increasingly being supplemented and replaced by automated systems that offer unprecedented speed and efficiency. While specific high-throughput methods for 6-(2-Aminoethyl)-1,4-dioxepan-6-ol are not yet established in the literature, the groundwork has been laid in related fields.

High-throughput strategies, which utilize robotic platforms to perform numerous reactions in parallel, are particularly promising. nih.gov These systems can rapidly screen a wide array of catalysts, solvents, and reaction conditions to optimize the synthesis of the dioxepane core. For a molecule like this compound, this could involve varying the precursors for the seven-membered ring or the conditions for introducing the aminoethyl and hydroxyl groups. An automated platform could execute and analyze hundreds of reactions in the time it takes for a chemist to perform a few, dramatically accelerating the discovery of optimal synthetic routes. nih.gov This is especially relevant for creating libraries of related dioxepane analogs for structure-activity relationship (SAR) studies in drug discovery. rsc.org

The table below illustrates a potential high-throughput screening setup for a key cyclization step in forming a dioxepane ring system.

Reaction WellCatalystSolventTemperature (°C)Yield (%)
A1Catalyst AToluene8045
A2Catalyst BToluene8062
A3Catalyst ADioxane8051
A4Catalyst BDioxane8075
B1Catalyst AToluene10055
B2Catalyst BToluene10068
B3Catalyst ADioxane10058
B4Catalyst BDioxane10081
This is an interactive, illustrative table representing potential outcomes from a high-throughput screening experiment.

Advanced Spectroscopic Techniques for Real-time Reaction Monitoring

The ability to monitor chemical reactions as they happen provides invaluable insight into reaction kinetics, mechanisms, and the formation of transient intermediates. The development of advanced, real-time monitoring techniques is set to transform the synthesis of complex molecules like this compound. Internet-based platforms have been developed that allow researchers to monitor and control reactions remotely, integrating data from various detectors. acs.org This connectivity enables a more dynamic and responsive approach to synthesis. acs.org

For the synthesis of the target dioxepane, techniques such as in-situ infrared (IR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) could be employed to track the concentration of reactants, intermediates, and the final product in real time. This is particularly crucial for multi-step syntheses or for reactions with sensitive intermediates. Furthermore, emerging techniques are even allowing for the real-time monitoring of stereochemistry, which would be critical for controlling the chirality of the 6-position alcohol in this compound. ucla.edu This level of process analytical technology (PAT) ensures higher yields, better purity, and a deeper understanding of the reaction mechanism.

Machine Learning and AI in Synthetic Route Design

Artificial intelligence (AI) and machine learning (ML) are rapidly emerging as powerful tools in medicinal and synthetic chemistry. nih.gov These technologies can analyze vast datasets of known chemical reactions to predict novel synthetic pathways for target molecules. For a compound like this compound, an AI platform could propose multiple synthetic routes, starting from commercially available precursors. nih.gov

These data-driven tools can evaluate the plausibility of each step, predict potential side reactions, and even suggest optimal reaction conditions. nih.gov One significant advantage is the potential to uncover non-intuitive reaction pathways that a human chemist might overlook. As these AI systems become more sophisticated, they can also be trained to prioritize routes based on specific criteria, such as cost, safety, or environmental impact, aligning with the principles of green chemistry. nih.gov While challenges remain, particularly for novel reactions with limited data, the integration of AI into the design-make-test-analyze cycle of chemical discovery promises to significantly reduce the time and resources required to synthesize new molecules. nih.gov

The table below conceptualizes how an AI tool might evaluate different synthetic routes.

Proposed RouteKey TransformationPredicted YieldSustainability ScoreConfidence Level
Route 1Ring-Closing Metathesis78%7/10High
Route 2Williamson Etherification / Cyclization65%5/10High
Route 3Tandem Catalytic Cross-Coupling72%8/10Medium
Route 4Biocatalytic Ring Expansion85%9/10Emerging
This is an interactive, illustrative table showing a conceptual output from a machine learning model for synthetic route prediction.

Exploration of New Catalytic Transformations

Catalysis is the cornerstone of modern organic synthesis, and the discovery of new catalytic transformations offers powerful new ways to construct complex molecular architectures. Research into the functionalization of C-H bonds, in particular, provides a direct and efficient method for modifying molecular scaffolds. mdpi.comberkeley.edu For the synthesis of this compound, new catalytic methods could enable the direct installation of the aminoethyl or hydroxyl groups onto a pre-formed dioxepane ring, avoiding the need for lengthy functional group interconversions.

Palladium-catalyzed reactions, such as the Suzuki cross-coupling, have proven versatile for creating C-C bonds in the synthesis of related amino-substituted aromatic compounds. mdpi.com Similarly, iridium-catalyzed allylic amination and etherification reactions are effective for forming C-N and C-O bonds with high selectivity. berkeley.edu A key strategy for synthesizing the oxepane (B1206615) core itself is ring-closing metathesis (RCM), often employing Grubbs' catalysts. rsc.org The exploration of these and other novel catalytic reactions, including coarctate reactions for generating unique heterocyclic moieties, will be instrumental in developing more efficient and versatile syntheses for the target compound and its derivatives. nih.gov

Sustainable Synthesis Routes and Biocatalytic Approaches

The push towards "green chemistry" is a driving force in modern synthetic methodology. This involves developing processes that are more energy-efficient, use less hazardous materials, and are derived from renewable sources. Biocatalysis, the use of enzymes or whole organisms to perform chemical transformations, is a key pillar of this movement. researchgate.netnih.gov

Enzymes operate under mild conditions, often in water, and can exhibit exquisite chemo-, regio-, and stereoselectivity that is difficult to achieve with traditional chemical catalysts. researchgate.net For the synthesis of this compound, a biocatalytic approach could be envisioned for several key steps. For instance, a ketoreductase could be used for the asymmetric reduction of a ketone precursor to install the chiral alcohol at the 6-position. rsc.org Lipases are also widely used for the resolution of racemic mixtures. nih.gov

Furthermore, chemoenzymatic strategies, which combine the best of both biological and chemical catalysis, offer powerful synthetic solutions. researchgate.netnih.gov A process could involve an enzymatic step to create a key chiral intermediate, followed by an organometallic catalytic step to complete the ring structure. researchgate.net Such integrated approaches are being developed for the synthesis of related heterocycles and represent a highly promising and sustainable future for the production of complex molecules like this compound. rsc.orgresearchgate.net

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.